The compound 2-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine; hydrochloride is a complex organic molecule that features multiple functional groups and heterocyclic structures. It belongs to a class of compounds known for their potential biological activities, particularly in medicinal chemistry.
This compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with amines or other nucleophiles under specific conditions. It is primarily sourced from chemical suppliers and research laboratories focused on organic synthesis and pharmacological studies.
This compound is classified as a hydrochloride salt, which indicates that it is the hydrochloric acid salt of the base compound. It falls under the category of heterocyclic amines, specifically those containing pyrazole rings, which are known for their diverse biological properties.
The synthesis of 2-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine; hydrochloride typically involves several key steps:
The reactions are typically conducted in solvents such as ethanol or methanol, often under basic conditions using catalysts like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitutions and other transformations. Reaction yields can be optimized through temperature control and reaction time adjustments.
The molecular formula for 2-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine; hydrochloride is . Its structure includes:
| Property | Value |
|---|---|
| Molecular Weight | 279.81 g/mol |
| IUPAC Name | 2-Ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine; hydrochloride |
| InChI | InChI=1S/C15H21N3.ClH/c1-3... |
| Canonical SMILES | CCN1C(=C(C=N1)C)CNCCC2=CC=CC=C2.Cl |
The compound can undergo various chemical reactions, including:
Reagents commonly used in these reactions include:
The mechanism of action for compounds like 2-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine; hydrochloride typically involves interactions with specific biological targets, such as receptors or enzymes.
The physical properties include:
Chemical properties include stability under standard laboratory conditions and reactivity towards common reagents used in organic synthesis.
This compound has potential applications in various fields:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7